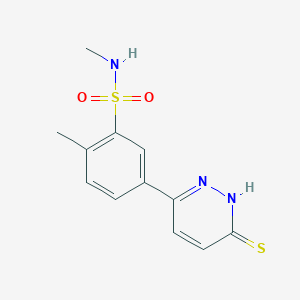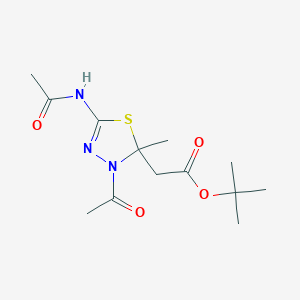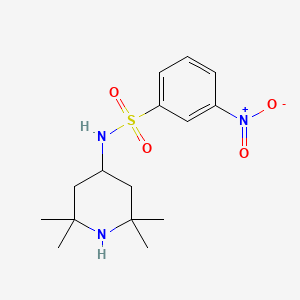![molecular formula C17H17Cl2N5 B5052782 3-(2,3-Dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5052782.png)
3-(2,3-Dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group, a methylimidazolyl moiety, and a tetrahydropyrazolopyridine core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 2,3-dichlorophenylhydrazine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate is then cyclized with a suitable reagent to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine atoms can be substituted using nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2,3-Dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but has a different core structure.
Methylimidazole derivatives: Compounds with similar imidazole moieties but different substituents.
Pyrazolopyridine analogs: Compounds with similar core structures but different substituents on the phenyl or imidazole rings.
Uniqueness
The uniqueness of 3-(2,3-Dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Its dichlorophenyl group allows for versatile substitution reactions, while the methylimidazolyl moiety provides potential for coordination with metal ions, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(2,3-dichlorophenyl)-5-[(3-methylimidazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5/c1-23-10-20-7-11(23)8-24-6-5-15-13(9-24)17(22-21-15)12-3-2-4-14(18)16(12)19/h2-4,7,10H,5-6,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHPXIGRDCXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCC3=C(C2)C(=NN3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)



![ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5052757.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5052762.png)
![3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5052768.png)
![2-(2-fluorophenyl)-N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B5052776.png)
![5-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5052786.png)

![ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5052795.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5052800.png)
